2-Amino-4-methoxy-5-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUPOJYBGCMZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704522 | |
| Record name | 4-Methoxy-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-74-6 | |
| Record name | 4-Methoxy-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 4 Methoxy 5 Nitropyridine and Its Precursors
Optimization of Reaction Parameters for Enhanced Synthesis Efficiency and Purity
Nitration of 2-Aminopyridine (B139424)
The nitration of 2-aminopyridine is a critical step, and its optimization is essential for a high-yield synthesis. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. guidechem.com The temperature during nitration is a crucial parameter that dictates the regioselectivity and the nature of the product formed.
At lower temperatures, specifically below 40°C, the reaction tends to favor the formation of the kinetic product, 2-nitraminopyridine. sapub.org However, when the temperature is elevated to 50°C or higher, a rearrangement occurs, leading to the formation of the thermodynamic products, 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). sapub.org For the synthesis of precursors to 2-Amino-4-methoxy-5-nitropyridine, the 5-nitro isomer is the desired product. Research indicates that higher temperatures favor a greater yield of 2-amino-5-nitropyridine. sapub.org
One optimized procedure involves dissolving 2-aminopyridine in dichloroethane and slowly adding a fuming mixed acid of concentrated sulfuric and nitric acid while maintaining the temperature below 10°C. After the addition is complete, the reaction is maintained for an extended period. This method has been reported to produce 2-amino-5-nitropyridine with a high purity of 98.66% and a yield of 91.67%. chemicalbook.com
Table 1: Optimization of 2-Aminopyridine Nitration
| Parameter | Condition 1 | Optimized Condition chemicalbook.com |
| Solvent | Not specified | 1,2-dichloroethane |
| Temperature | 58°C | Below 10°C (addition), then 60°C |
| Reaction Time | 10 hours | 12 hours |
| Yield | Not specified | 91.67% |
| Purity (HPLC) | Not specified | 98.66% |
Synthesis of 2-Chloro-5-nitropyridine (B43025)
The conversion of 2-amino-5-nitropyridine to 2-chloro-5-nitropyridine is another key step that has been optimized. This transformation is often achieved through an intermediate hydrolysis to 2-hydroxy-5-nitropyridine (B147068), followed by chlorination.
For the hydrolysis step, 2-amino-5-nitropyridine is dissolved in aqueous hydrochloric acid and treated with an aqueous solution of sodium nitrite (B80452) at low temperatures (0–5 °C). The molar ratios of the reactants are critical for maximizing the yield. google.com
The subsequent chlorination of 2-hydroxy-5-nitropyridine can be achieved using phosphorus oxychloride and phosphorus pentachloride. An optimized process involves reacting the components at 100-105°C for 5 hours, which results in a 95.3% yield of 2-chloro-5-nitropyridine with a purity of 99.8%. chemicalbook.com
Table 2: Optimization of 2-Hydroxy-5-nitropyridine Chlorination
| Parameter | Condition |
| Reagents | Phosphorus oxychloride, Phosphorus pentachloride |
| Temperature | 100-105°C |
| Reaction Time | 5 hours |
| Yield | 95.3% |
| Purity (Gas Chromatography) | 99.8% |
Methoxylation
The introduction of the methoxy (B1213986) group is a pivotal step. In the synthesis of related compounds like 2-methoxy-5-nitropyridine (B154726) from 2-chloro-5-nitropyridine, the reaction is carried out with sodium methoxide (B1231860) in methanol (B129727). Optimization studies have shown that adjusting the molar ratio of sodium methoxide and the reaction time can significantly impact the yield and purity.
For instance, reacting 2-chloro-5-nitropyridine with 1.2 equivalents of sodium methoxide in refluxing methanol for 1 hour can yield 2-methoxy-5-nitropyridine with a purity of 98.78% and a yield of 96.49%. Increasing the amount of sodium methoxide to 1.4 equivalents and the reaction time to 2 hours leads to a slight decrease in purity (96.85%) and yield (95.36%). This indicates that a shorter reaction time and a carefully controlled amount of the methoxide reagent are optimal.
Table 3: Optimization of Methoxylation of 2-Chloro-5-nitropyridine
| Parameter | Condition 1 | Condition 2 |
| Sodium Methoxide (equivalents) | 1.4 | 1.2 |
| Reaction Time | 2 hours | 1 hour |
| Yield | 95.36% | 96.49% |
| Purity (HPLC) | 96.85% | 98.78% |
Reactivity and Chemical Transformations of 2 Amino 4 Methoxy 5 Nitropyridine
Reactions Involving the Amino Group (e.g., acylation, diazotization, condensation)
The amino group at the C2 position of the pyridine (B92270) ring is a key site for various chemical transformations.
Acylation: The amino group can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to protect the amino group or to introduce new functionalities into the molecule.
Diazotization: The amino group of 2-amino-4-methoxy-5-nitropyridine can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com Pyridine-2-diazonium salts are known to be very unstable and often cannot be isolated. google.com The resulting diazonium salt is a versatile intermediate that can be transformed into a variety of other functional groups. For instance, hydrolysis of the diazonium salt can yield the corresponding 2-hydroxypyridine (B17775) derivative. google.comrsc.org
Condensation: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). For example, 2-amino-5-nitropyridine (B18323) has been condensed with 4-hydroxy-3-methoxybenzaldehyde to synthesize a Schiff base ligand. nih.gov These reactions are often catalyzed by acids or bases and are crucial for the synthesis of various heterocyclic systems and compounds with potential biological activity. nih.gov Unexpected condensation products can sometimes form, for instance, resembling a Mannich-type reaction. scielo.org.mx
Transformations of the Nitro Group (e.g., selective reduction to amino, nucleophilic aromatic substitution)
The nitro group at the C5 position significantly influences the reactivity of the pyridine ring and can itself be a site of transformation.
Selective Reduction to Amino: The nitro group can be selectively reduced to an amino group, yielding a diamine derivative. This transformation is of great importance in the synthesis of pharmaceuticals and other fine chemicals. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents like iron in acidic media, tin(II) chloride, or sodium hydrosulfite. wikipedia.org The use of reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to be effective for the selective reduction of aromatic nitro compounds at room temperature. niscpr.res.in Another approach involves using sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄. jsynthchem.com Zirconium metal-organic frameworks supporting cobalt complexes have also been developed for the chemoselective reduction of nitro compounds. nih.gov
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. libretexts.org While the nitro group itself can be displaced, it more commonly facilitates the substitution of other leaving groups on the ring. However, in some cases, the nitro group can be directly substituted by a nucleophile, particularly when it is located at a position activated by other substituents. nih.gov
Reactivity and Modifications of the Methoxy (B1213986) Group (e.g., dealkylation, ether cleavage, oxidation)
The methoxy group at the C4 position is generally stable but can be modified under specific reaction conditions.
Dealkylation and Ether Cleavage: The cleavage of the ether bond in the methoxy group to form a hydroxyl group (a phenol (B47542) in the case of aryl ethers) is a common transformation. organic-chemistry.org This reaction is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org For methyl ethers, the reaction generally follows an SN2 mechanism. youtube.comyoutube.com The reaction begins with the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. youtube.comyoutube.com
Oxidation: While the methoxy group itself is not easily oxidized, the adjacent methyl group at the C4 position (in the analogous compound 2-amino-4-methyl-5-nitropyridine) can be susceptible to oxidation under certain conditions, potentially leading to the formation of a carboxylic acid or other oxidized products.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the amino group (an activating group) and the nitro group (a deactivating group) further complicates the reactivity and regioselectivity of such reactions.
Electrophilic attack is generally disfavored. The reaction of an aromatic ring with nitric acid in the presence of sulfuric acid typically leads to nitration, forming a nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com However, the already present nitro group in this compound, along with the pyridine nitrogen, strongly deactivates the ring towards further electrophilic attack. youtube.com
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comyoutube.com The presence of the electron-withdrawing nitro group at the C5 position further enhances this reactivity.
Nucleophilic aromatic substitution (SNAr) is a key reaction type for functionalizing the pyridine core. nih.gov In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. stackexchange.com In the context of this compound, potential leaving groups could be introduced, or under forcing conditions, one of the existing substituents might be displaced. The nitro group itself can act as a leaving group in some nucleophilic aromatic substitution reactions. nih.gov
Cross-Coupling Reactions and Their Applicability to the Pyridine Core
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are applicable to pyridine systems. researchgate.net To utilize these reactions, the this compound scaffold would typically first need to be functionalized with a halide (e.g., bromine or chlorine) or a triflate group to serve as the electrophilic coupling partner.
For instance, a bromo-substituted derivative of the pyridine could potentially undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or vinyl group. Similarly, a Buchwald-Hartwig amination could be used to introduce a new amino substituent. Copper-catalyzed cross-coupling reactions of nitroarenes with aryl boronic acids have also been developed to form diarylamines. nih.gov
Derivatization Chemistry and Analog Synthesis
Synthesis of Functionalized Derivatives Derived from 2-Amino-4-methoxy-5-nitropyridine
The functionalization of this compound can be achieved through various synthetic strategies, targeting its key reactive groups. The nitro group, for instance, is amenable to reduction to an amino group, which can then undergo further reactions. This reduction significantly alters the electronic nature of the pyridine (B92270) ring and provides a new site for derivatization.
Furthermore, the amino group at the 2-position can be a target for substitution reactions. Under appropriate conditions, it can be replaced by other nucleophiles, leading to a variety of substituted pyridines. The reactivity of this position is influenced by the electronic effects of the methoxy (B1213986) and nitro substituents.
A general route to synthesize related aminonitropyridines starts with a precursor like 2-aminopyridine (B139424), which undergoes nitration. chemicalbook.comgoogle.com Subsequent modifications, such as chlorination and methoxylation, can then be performed to introduce the desired substituents at specific positions on the pyridine ring. google.com For instance, the synthesis of 2-methoxy-5-aminopyridine, an intermediate for certain applications, involves the nitration of 2-aminopyridine, followed by hydrolysis, chlorination, methoxylation, and finally reduction of the nitro group. google.com
The following table summarizes some of the key reactions for the derivatization of the 2-aminopyridine core structure:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nitration | Mixed acid (H₂SO₄/HNO₃) | 2-Amino-5-nitropyridine (B18323) | chemicalbook.comgoogle.com |
| Reduction | e.g., 10% Pd/C | 2,5-Diaminopyridine derivatives | google.com |
| Nucleophilic Substitution | Varies depending on nucleophile | Substituted pyridines | |
| Diazotization | NaNO₂/HCl | Diazonium salts for further functionalization | researchgate.net |
Structure-Reactivity Relationship Studies of Synthesized Derivatives
The presence of the electron-withdrawing nitro group and the electron-donating amino and methoxy groups creates a unique electronic environment. This push-pull system can influence the pKa of the amino group, the nucleophilicity of the pyridine nitrogen, and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. For instance, the nitro group is known to be crucial for the reactivity and interaction of similar compounds with biological molecules.
Studies on related aminonitropyridines have shown that the arrangement of these functional groups can lead to interesting chemical phenomena. For example, the "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, where the reaction pathway is dependent on the nature of the ortho substituent. nih.gov While not directly involving this compound, this principle highlights how the interplay of adjacent functional groups can dictate reaction outcomes in heterocyclic chemistry.
The introduction of different functional groups through derivatization allows for the fine-tuning of these electronic properties. For example, converting the nitro group to an amino group drastically changes the electronic landscape of the molecule, making it more electron-rich and altering its reactivity profile.
Utilization of the Compound as a Versatile Synthetic Building Block for Complex Heterocycles
This compound and its derivatives are valuable building blocks in the synthesis of more complex heterocyclic structures. chemicalbook.comnih.gov The presence of multiple reactive sites allows for the construction of fused ring systems and other intricate molecular architectures.
One common strategy involves using the amino group as a nucleophile in condensation reactions with various electrophiles. This can lead to the formation of new rings fused to the pyridine core. For instance, multicomponent reactions (MCRs) have been developed for the synthesis of 2-aminopyridine derivatives, which are precursors to a variety of heterocyclic compounds. nih.gov These reactions often involve the condensation of an enaminone, a primary amine, and a compound with an active methylene (B1212753) group. nih.gov
The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones has been achieved through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. nih.gov These methods provide efficient routes to highly substituted pyridine-based structures.
Furthermore, the derivatization of the amino and nitro groups can pave the way for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic systems. For example, the synthesis of 7-azaindolines and 7-azaindoles has been achieved through the N-arylation of aza-arene N-oxides with O-vinylhydroxylamines, followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization. acs.org This demonstrates the potential for building complex fused systems from pyridine-based precursors.
Design and Synthesis of Supramolecular Architectures Incorporating the Compound
The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding, makes them attractive components for the design of supramolecular architectures. nih.gov The amino group can act as a hydrogen bond donor, while the nitro group and the pyridine nitrogen can act as hydrogen bond acceptors.
The study of aminonitropyridines has revealed their capacity to form well-defined crystal structures stabilized by a network of hydrogen bonds. rsc.org For example, the crystal structure of 2-amino-5-nitropyridine is stabilized by a combination of hydrogen bonds and other intermolecular forces. rsc.org The formation of cocrystals with other molecules, such as benzoic acid derivatives, has also been explored as a means of constructing novel supramolecular assemblies. usm.my
The design of these supramolecular structures is guided by the principles of crystal engineering, which involves understanding and controlling the intermolecular interactions that govern crystal packing. By carefully selecting the functional groups on the pyridine ring and the co-crystallizing agent, it is possible to direct the formation of specific supramolecular synthons, which are reliable and predictable hydrogen-bonding motifs.
The following table provides examples of supramolecular synthons that can be formed by aminopyridine derivatives:
| Synthon Type | Description | Potential in this compound |
| Amine-Acid Heterosynthon | Hydrogen bonding between the amino group of the pyridine and the carboxylic acid group of a co-former. | The amino group can act as a hydrogen bond donor to a carboxylic acid. |
| Amine-Amine Homosynthon | Hydrogen bonding between the amino groups of two pyridine molecules. | The amino group can participate in self-assembly through hydrogen bonding. |
| Nitro-Aromatic Interaction | Interactions involving the nitro group and the aromatic ring of an adjacent molecule. | The electron-deficient nitro group can interact with electron-rich aromatic systems. |
Mechanistic Investigations of Chemical Processes
Elucidation of Reaction Pathways for Both Synthesis and Subsequent Transformations
The primary synthesis route for 2-Amino-4-methoxy-5-nitropyridine typically involves a multi-step process starting from readily available pyridine (B92270) derivatives. A common pathway begins with the nitration of 2-aminopyridine (B139424). guidechem.comgoogle.com This electrophilic substitution is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which selectively introduces a nitro group onto the pyridine ring. guidechem.com The nitration of 2-aminopyridine can yield a mixture of isomers, primarily 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). semanticscholar.orgorgsyn.org The separation of these isomers can be a challenging but critical step. orgsyn.org
Following the formation of a nitropyridine precursor, subsequent transformations are employed to introduce the methoxy (B1213986) group. For instance, a common precursor is 2-chloro-5-nitropyridine (B43025). The synthesis of this compound can proceed via the methoxylation of a related chlorinated precursor, 2-chloro-4-methyl-5-nitropyridine, by reacting it with sodium methoxide (B1231860) in methanol (B129727). prepchem.com This reaction is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride.
Another synthetic strategy involves the hydrolysis of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine (B147068), followed by chlorination and then methoxylation. google.comgoogle.com The final step in this sequence would be the reduction of the nitro group to an amino group if the starting material was not already the desired 2-amino derivative. google.com
Subsequent transformations of this compound can lead to the formation of more complex heterocyclic structures. For example, it can serve as a building block for imidazo[1,2-a]pyridines and indoles through base-induced rearrangement reactions. nih.gov It can also be used in the synthesis of Schiff base ligands by condensation with aldehydes like 4-hydroxy-3-methoxybenzaldehyde. nih.gov These transformations highlight the versatility of this compound as an intermediate in organic synthesis.
A plausible reaction pathway for the synthesis of a related compound, 2-methoxy-5-aminopyridine, starting from 2-aminopyridine is outlined below:
Nitration: 2-aminopyridine is nitrated to form 2-amino-5-nitropyridine. google.com
Hydrolysis: The amino group is converted to a hydroxyl group to yield 2-hydroxy-5-nitropyridine. google.comgoogle.com
Chlorination: The hydroxyl group is replaced by a chlorine atom. google.com
Methoxylation: The chlorine atom is substituted with a methoxy group. google.com
Reduction: The nitro group is reduced to an amino group to give the final product. google.com
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species or intermediates. In the synthesis of nitropyridines, several types of intermediates have been proposed and studied.
During the nitration of pyridine derivatives, the formation of an N-nitropyridinium ion intermediate has been suggested. researchgate.net This intermediate is formed by the reaction of pyridine with dinitrogen pentoxide. Subsequent reaction with bisulfite can lead to the formation of unstable dihydropyridine (B1217469) intermediates. ntnu.noresearchgate.net These dihydropyridine species are crucial for the migration of the nitro group to the carbon skeleton of the pyridine ring. ntnu.noresearchgate.net
In the synthesis of 3-nitropyridines, N-nitro-1,2-dihydropyridine-2-sulfonate and N-nitro-1,4-dihydropyridine-4-sulfonate have been identified as key intermediates. ntnu.no The migration of the nitro group is believed to occur via a researchgate.netchemicalbook.com sigmatropic shift from a tetrahydro intermediate. researchgate.netntnu.no
For the synthesis of substituted pyridines through ring transformation reactions, bicyclic intermediates have been proposed. nih.gov For example, in the reaction of dinitropyridone with an enol, a bicyclic product can be formed, which then rearranges to the final nitropyridine derivative. nih.gov
The characterization of these intermediates is often challenging due to their transient nature. Spectroscopic techniques such as NMR can be employed to observe and characterize these species in the reaction mixture. ntnu.no
| Reaction Type | Proposed Intermediates | Characterization Methods |
| Nitration of Pyridine | N-nitropyridinium ion, Dihydropyridine sulfonates | NMR Spectroscopy ntnu.no |
| Ring Transformation | Bicyclic adducts | Inferred from product structures nih.gov |
Analysis of Transition States and Energy Barriers
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for analyzing transition states and energy barriers in chemical reactions. While specific studies on this compound are not extensively detailed in the provided results, general principles from related systems can be applied.
For the nitration of pyridines, the migration of the nitro group in the dihydropyridine intermediate is a key step. The activation enthalpy (ΔH‡) for the reaction of a 1,2-dihydropyridine intermediate has been determined to be 18(1) kcal mol–1, with an activation entropy (ΔS‡) of –5(4) cal mol–1 K–1. researchgate.net This indicates a moderately high energy barrier for this step.
Theoretical studies on related aminonitro compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have utilized TD-DFT to understand their electronic structure and properties. mdpi.com Such calculations provide insights into the HOMO-LUMO energy gaps, which can be related to the reactivity of the molecules. mdpi.com Similar computational approaches could be applied to this compound to model its reaction pathways and determine the energy profiles of its synthesis and transformations.
The study of methoxyflavone analogs suggests that the positioning of methoxy and hydroxyl groups can significantly impact the stability of the molecule and its interactions, which is relevant to understanding the role of the methoxy group in this compound. mdpi.com
Exploration of Catalytic Mechanisms in Synthesis and Derivatization
Catalysis plays a significant role in enhancing the efficiency and selectivity of synthetic processes leading to and involving this compound. Various catalytic systems have been explored for the synthesis of related pyridine derivatives.
In the synthesis of aminopyridone dicarbonitriles, natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been shown to be effective. nih.gov Betaine was found to be a suitable catalyst for the initial step, while guanidine carbonate efficiently catalyzed the subsequent cyclization. nih.gov
For the synthesis of 2-amino-4,6-diphenylnicotinonitriles, a range of catalysts have been employed, including HBF4, which acts as an oxidizing promoter catalyst under solvent-free conditions. mdpi.comresearchgate.net Other catalysts for similar transformations include ionic liquids and various nanocatalysts. researchgate.net
The derivatization of amino compounds, a key step in many analytical and synthetic procedures, can also be facilitated by catalysts. nih.govscispace.comnih.gov While specific catalytic derivatizations of this compound are not detailed, the general principles of amine derivatization are applicable. scispace.comnih.gov
Furthermore, in transformations of related nitropyridine derivatives, copper(I) oxide has been used as a catalyst for amination reactions. guidechem.com This suggests that transition metal catalysis could be a viable approach for the derivatization of this compound.
| Reaction | Catalyst | Role of Catalyst |
| Synthesis of Aminopyridone Dicarbonitriles | Betaine, Guanidine Carbonate | Promotes condensation and cyclization reactions nih.gov |
| Synthesis of Diphenylnicotinonitriles | HBF4, Ionic Liquids, Nanocatalysts | Promotes multi-component reactions mdpi.comresearchgate.net |
| Amination of Chloronitropyridine | Copper(I) Oxide | Facilitates nucleophilic substitution guidechem.com |
Structural Elucidation and Advanced Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2-Amino-4-methoxy-5-nitropyridine, providing precise information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nitro group and the electron-donating amino and methoxy groups create a unique electronic environment for each proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups. The carbon atom attached to the nitro group typically appears at a lower field (higher ppm) due to the strong deshielding effect. Conversely, the carbons bonded to the amino and methoxy groups are shielded and appear at a higher field. The chemical shift of the methoxy carbon is also a characteristic feature. researchgate.netresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict and confirm the experimental ¹³C NMR chemical shifts. researchgate.netmdpi.com The correlation between experimental and calculated chemical shifts is often used to validate the proposed structure. researchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and analyzing the molecular vibrations of this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. Key vibrational modes include:
N-H stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. core.ac.uk
C-H stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-H stretching of the methoxy group appears at slightly lower wavenumbers.
NO₂ stretching: The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
C=C and C=N stretching: The stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.
C-O stretching: The C-O stretching of the methoxy group is usually observed in the 1200-1300 cm⁻¹ range.
N-H bending: The scissoring or bending vibration of the amino group appears around 1600-1650 cm⁻¹. researchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. For instance, symmetric vibrations of non-polar bonds tend to be strong in the Raman spectrum.
Theoretical Vibrational Analysis: To aid in the assignment of the experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) are often performed. nih.govresearchgate.net These calculations can predict the vibrational frequencies and intensities, which are then compared with the experimental data. A potential energy distribution (PED) analysis can further help in assigning the calculated vibrational modes to specific atomic motions within the molecule. nih.govresearchgate.net
The combined use of FT-IR, FT-Raman, and theoretical calculations allows for a comprehensive understanding of the vibrational properties of this compound.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.
Molecular Weight Determination: Electron ionization (EI) mass spectrometry is commonly used to determine the molecular weight of organic compounds. In the EI-MS spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Fragmentation Analysis: The mass spectrum also reveals a series of fragment ions, which are formed by the decomposition of the molecular ion. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. The fragmentation pathways of nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.gov The fragmentation of the pyridine ring and the loss of the methoxy and amino groups can also be observed. Studying these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed to further investigate the fragmentation of specific ions, providing more detailed structural insights. nih.gov
Electronic Spectroscopy (UV-Vis-NIR) for Chromophoric Properties and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy, is used to investigate the chromophoric properties and electronic transitions of this compound.
The UV-Vis spectrum of an organic molecule is determined by the electronic transitions between different molecular orbitals. The presence of the pyridine ring, along with the amino, methoxy, and nitro substituents, creates a conjugated system with characteristic electronic transitions. The amino and methoxy groups act as auxochromes, which can shift the absorption bands to longer wavelengths (bathochromic shift) and increase their intensity (hyperchromic effect). The nitro group is a strong chromophore and significantly influences the electronic spectrum.
The electronic absorption spectrum of this compound is typically recorded in a suitable solvent, such as ethanol (B145695). nih.gov The spectrum will show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are usually more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths.
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectrum and assign the observed bands to specific electronic transitions. nih.gov This analysis provides insights into the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and helps to understand the electronic structure of the molecule. nih.gov
X-ray Diffraction for Comprehensive Solid-State Structural Determination
Single crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. By analyzing the diffraction pattern of a single crystal of this compound, it is possible to obtain a detailed three-dimensional model of the molecule.
This analysis reveals:
Molecular Geometry: Precise bond lengths and angles within the molecule, confirming the connectivity and providing insights into the electronic structure.
Conformation: The spatial arrangement of the atoms, including the planarity of the pyridine ring and the orientation of the substituents.
Crystal Packing: How the individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between the amino group of one molecule and the nitro or methoxy group of another), π-π stacking interactions between the pyridine rings, and other van der Waals forces. researchgate.netresearchgate.net These interactions are crucial in determining the physical properties of the solid, such as its melting point and solubility.
The crystal structure of related compounds, such as other substituted nitropyridines, has been determined using this technique, providing valuable comparative data. sigmaaldrich.comresearchgate.net
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. The PXRD pattern is a fingerprint of a specific crystalline phase. It is used to:
Confirm Crystalline Phase: Verify that the bulk material has the same crystal structure as the single crystal used for the detailed analysis.
Assess Purity: Detect the presence of any other crystalline phases or amorphous content in the sample.
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns. PXRD is a key tool in the study of polymorphism in pharmaceutical and materials science. mdpi.com
The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice parameters.
Conformational Analysis in the Crystalline State
The conformation of the this compound molecule within the crystal lattice is defined by the relative orientations of its substituent groups with respect to the pyridine ring. The key conformational features would be the planarity of the molecule and the orientation of the methoxy group.
The interplay between the electron-donating amino group and the electron-withdrawing nitro group can lead to a degree of resonance stabilization that favors a planar conformation of the pyridine ring and its substituents. However, steric hindrance between adjacent groups could induce slight torsional twists.
The orientation of the methoxy group is of particular interest. The rotation around the C-O bond of the methoxy group would be influenced by both steric effects and the potential for intramolecular interactions. A key parameter to describe this is the torsion angle between the plane of the pyridine ring and the C-O-C plane of the methoxy group. In the solid state, this conformation will be the one that best accommodates the demands of the intermolecular packing forces while minimizing intramolecular steric strain.
The table below outlines the key conformational parameters that would be determined from a definitive crystal structure analysis.
| Conformational Feature | Description | Expected Observation |
| Ring Planarity | Deviation of the pyridine ring atoms from a mean plane. | The pyridine ring is expected to be largely planar. |
| Substituent Torsion Angles | The dihedral angles defining the orientation of the -NH₂, -NO₂, and -OCH₃ groups relative to the pyridine ring. | The amino and nitro groups are likely to be nearly coplanar with the ring to maximize electronic conjugation. The methoxy group's orientation will be a balance of steric and packing effects. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been a cornerstone in the computational analysis of nitropyridine derivatives. For compounds structurally similar to 2-Amino-4-methoxy-5-nitropyridine, such as 2-amino-3-methyl-5-nitropyridine, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ, have been employed to determine the optimized molecular geometry and electronic structure. semanticscholar.org These studies involve a comprehensive analysis of bond lengths and bond angles, which are then often compared with experimental X-ray diffraction data of related molecules to validate the computational model. semanticscholar.org The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule.
The electronic structure, including the distribution of electrons and energy levels of molecular orbitals, is also elucidated through DFT. This information is fundamental to understanding the molecule's stability and reactivity. For instance, in a related compound, 2-amino-6-methoxy-3-nitropyridine, conformational analysis has been performed using DFT calculations to identify the most stable conformer. researchgate.net
| Computational Method | Basis Set | Application | Reference |
| DFT/B3LYP | 6-311G(d,p) | Molecular Geometry, Electronic Structure | semanticscholar.org |
| DFT/B3LYP | 6-311G++(d,p) | Molecular Geometry, Electronic Structure | semanticscholar.org |
| DFT/B3LYP | cc-pVTZ | Molecular Geometry, Electronic Structure | semanticscholar.org |
| DFT/B3LYP | LanL2DZ | Chemical Structure, Vibrational Properties | researchgate.net |
Ab Initio Methods for Quantum Chemical Analysis
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, offer a high level of theory for analyzing molecular systems. nih.gov For complex molecules, these methods, including Hartree-Fock (HF) and post-HF methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a rigorous framework for understanding their quantum mechanical nature. nih.gov
In the context of substituted pyridines, ab initio calculations have been utilized to study tautomeric and conformational equilibria. For example, in the study of acenaphthenequinonemonooxime, ab initio 6-31G(d,p) calculations were used to predict the stability of different tautomers and isomers, with results showing good agreement with experimental NMR data. researchgate.net These methods are crucial for investigating fundamental aspects of molecular behavior, such as the potential energy surfaces and reaction mechanisms, providing a deeper understanding than more empirically based models. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. For compounds like 4-Methoxy-4'-Nitrobiphenyl, a good correlation has been found between experimental ¹H and ¹³C NMR chemical shifts and the calculated GIAO shielding tensors. nih.gov This allows for the assignment of chemical shifts to specific atoms within the molecule.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are often performed using DFT methods. The computed frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. semanticscholar.org For 2-amino-3-methyl-5-nitropyridine, the calculated vibrational frequencies were compared with experimental FT-IR and FT-Raman spectra, and a detailed assignment of the fundamental vibrational modes was carried out using potential energy distribution (PED) analysis. semanticscholar.org A similar approach was used for 2-amino-6-methoxy-3-nitropyridine, where the simulated vibrational spectra were compared with experimental results. researchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. semanticscholar.org For 2-amino-3-methyl-5-nitropyridine, the UV-Visible spectrum was calculated using TD-DFT and compared with the experimental spectrum obtained in an ethanol (B145695) solvent. semanticscholar.org These calculations help in understanding the electronic transitions, such as π→π* and n→π*, that are responsible for the observed absorption bands. researchgate.net
| Spectroscopic Parameter | Computational Method | Key Findings | Reference |
| Vibrational Frequencies | DFT/B3LYP/cc-pVTZ | Scaled computed frequencies compared with experimental FT-IR and FT-Raman spectra. | semanticscholar.org |
| UV-Vis Spectrum | TD-DFT | Electronic absorption spectrum studied and compared with experimental data. | semanticscholar.org |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity and greater ease of intramolecular charge transfer. researchgate.net For 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies were determined using the B3LYP/cc-pVTZ basis set. semanticscholar.org The analysis of these orbitals helps in identifying the electron density distribution and the likely sites for electrophilic and nucleophilic attack. semanticscholar.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
| Parameter | Description | Significance | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | semanticscholar.orgresearchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | semanticscholar.orgresearchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability | researchgate.netresearchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Identification of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to identify sites that are prone to electrophilic and nucleophilic attack. deeporigin.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color scale. researchgate.net
Regions of negative potential, usually colored red, indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net Neutral regions are often colored green. researchgate.net For 2-amino-3-methyl-5-nitropyridine, MEP analysis was used to understand the electron density distribution and identify the chemical reactive sites. semanticscholar.org In a study on sodium 2-methoxy-5-nitrophenyl sulfate, the electrostatic potentials were measured experimentally and modeled theoretically to understand proton release at a membrane surface. mdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, within a molecule. researchgate.netnih.govuba.ar It provides a description of the Lewis-like chemical bonding structure and allows for the quantification of charge transfer between filled (donor) and empty (acceptor) orbitals. nih.gov
| NBO Feature | Description | Application | Reference |
| Donor-Acceptor Interactions | Analysis of interactions between filled and vacant orbitals | Quantifies hyperconjugation and intramolecular charge transfer | nih.gov |
| Stabilization Energy E(2) | Energy associated with donor-acceptor interactions | Measures the strength of intramolecular delocalization | nih.gov |
| Natural Atomic Charges | Distribution of charge on each atom | Provides insight into the electronic structure | researchgate.net |
Tautomeric Equilibria and Conformational Preference Investigations
Many heterocyclic molecules, including aminopyridines, can exist in different tautomeric forms. nih.govmdpi.com Computational studies are essential for determining the relative stabilities of these tautomers and understanding the factors that influence the tautomeric equilibrium. researchgate.netmdpi.com
For instance, in the case of 2-aminopyrrole, DFT calculations were used to investigate the full tautomeric and acid/base equilibria in the gas phase. mdpi.com Similarly, for acenaphthenequinonemonooxime, ab initio calculations helped to predict that the oxime tautomer is more stable, which was consistent with experimental findings. researchgate.net These studies often involve calculating the energies of all possible tautomers and conformers to identify the most stable structures. The solvent can also play a significant role in tautomeric equilibria, and computational models can incorporate solvent effects to provide a more accurate picture. researchgate.net For 6-amino-5-formyluracil and its derivatives, the relative stabilities of potential tautomers in the aqueous phase were calculated to understand their structures at different pH conditions. researchgate.net
Theoretical Calculations of Molecular Polarizability and Hyperpolarizability
Theoretical and computational chemistry studies focusing specifically on the molecular polarizability and hyperpolarizability of this compound are not extensively available in the reviewed literature. However, the computational investigation of related nitro-substituted pyridine derivatives is a robust field of research, providing a framework for how such properties would be theoretically determined for the subject compound.
Research into similar molecules, such as 2-amino-5-nitropyridine (B18323) and its derivatives, frequently employs quantum chemical calculations to predict their molecular structures and photophysical behaviors. nih.gov These studies are crucial for understanding the non-linear optical (NLO) properties of this class of compounds, which are of significant interest for applications in optoelectronics and materials science. nih.govpsu.edu
The primary computational method utilized in these investigations is Density Functional Theory (DFT), often with the B3LYP functional and various basis sets like 6-311++G(d,p). researchgate.netresearchgate.net Such calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties, including molecular polarizability and hyperpolarizability. researchgate.net
Molecular Polarizability (α) refers to the tendency of a molecule's electron cloud to be distorted by an external electric field. This property is fundamental to understanding a molecule's response to electromagnetic radiation.
First-Order Hyperpolarizability (β) is a measure of the non-linear response of a molecule to a strong electric field, such as that from a laser. Molecules with large hyperpolarizability values are sought after for NLO applications, including frequency doubling of light. psu.edu
For related compounds like 2-amino-5-nitropyridine, theoretical studies have explored how intermolecular interactions in a crystal lattice can enhance hyperpolarizability. researchgate.net The presence of electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitro group) on the pyridine ring is a key structural feature that often leads to significant NLO properties. psu.edu The methoxy (B1213986) group in this compound would also act as an electron-donating group, suggesting that this compound likely possesses interesting electronic and optical properties worthy of future computational investigation.
While specific calculated values for the molecular polarizability and hyperpolarizability of this compound are not present in the surveyed literature, the established methodologies from studies on analogous compounds provide a clear path for such a theoretical analysis. These future studies would be instrumental in characterizing its potential as an NLO material.
Applications in Advanced Materials and Chemical Technologies
Utilization as a Key Building Block in Advanced Organic Synthesis
2-Amino-4-methoxy-5-nitropyridine is a valuable precursor in multi-step organic syntheses. Its functional groups—amino, methoxy (B1213986), and nitro—offer multiple reaction sites for constructing more complex molecular frameworks. The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amino group, providing a pathway to other derivatives.
A notable application of related aminonitropyridines is their role as intermediates in the synthesis of pharmaceutical compounds. For instance, the synthesis of 2-methoxy-5-aminopyridine, an intermediate for the antimalarial drug malaridine, starts from 2-amino-5-nitropyridine (B18323) google.com. This process involves steps such as hydrolysis, chlorination, methoxylation, and reduction, highlighting the synthetic utility of the aminonitropyridine scaffold google.com. Although specific examples for this compound are not extensively documented in publicly available literature, its structural similarity to these precursors suggests its potential as a key building block for a variety of heterocyclic compounds.
Table 1: Synthetic Intermediates from Aminonitropyridine Derivatives
| Starting Material | Intermediate | Potential Application |
|---|---|---|
| 2-Amino-5-nitropyridine | 2-Hydroxyl-5-nitropyridine | Pharmaceutical Synthesis |
| 2-Hydroxyl-5-nitropyridine | 2-Chloro-5-nitropyridine (B43025) | Pharmaceutical Synthesis |
| 2-Chloro-5-nitropyridine | 2-Methoxy-5-nitropyridine (B154726) | Pharmaceutical Synthesis |
Role in Materials Science
The distinct electronic properties of this compound, arising from the push-pull nature of its substituents, make it a promising candidate for various applications in materials science.
Development of Non-Linear Optical (NLO) Materials
Organic molecules with strong intramolecular charge transfer, facilitated by electron donor and acceptor groups connected by a π-conjugated system, often exhibit significant non-linear optical (NLO) properties. The structure of this compound, with the amino and methoxy groups acting as donors and the nitro group as a strong acceptor on the pyridine (B92270) ring, fits this paradigm. Such materials are crucial for applications in optical communications, frequency conversion, and optical data storage.
Table 2: NLO Properties of Related Aminopyridine Derivatives
| Compound | Crystal System | NLO Property | Reference |
|---|---|---|---|
| 2-Amino-5-nitropyridinium Dichloroacetate | Orthorhombic (P2₁2₁2₁) | Second Harmonic Generation | acs.org |
| 2-Amino-5-nitropyridine/Chloroacetic acid cocrystal | Monoclinic (Cc) | Second Harmonic Generation | acs.org |
| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate | Monoclinic (P2₁/n) | Third-Order NLO | scirp.org |
Contribution to the Chemistry of Polymers and Coatings
While specific studies detailing the incorporation of this compound into polymers and coatings are limited, the functional groups present on the molecule offer potential for such applications. The primary amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. This could lead to the development of polymers with tailored optical or electronic properties due to the presence of the nitro- and methoxy-substituted pyridine moiety. Furthermore, its potential use as an additive or monomer in coatings could impart specific functionalities, such as altered refractive index or UV-protective properties.
Use in the Synthesis of Dyes and Pigments
The structure of this compound makes it an excellent candidate for the synthesis of azo dyes. The primary aromatic amino group can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds (couplers) to produce a wide range of colors.
The synthesis of monoazo disperse dyes from the structurally similar 2-methoxy-5-nitroaniline (B165355) has been reported scialert.net. In this process, the amine is diazotized using sodium nitrite (B80452) in an acidic medium and then coupled with different naphthol or aminobenzene derivatives to yield dyes with colors ranging from yellow to orange scialert.net. These dyes have shown potential for application on polyester (B1180765) and nylon fibers scialert.net. Given this precedent, this compound could serve as a diazo component to create novel dyes with potentially different shades and fastness properties.
Table 3: Synthesis of Monoazo Dyes from a Structurally Similar Amine
| Diazo Component | Coupling Component | Resulting Dye Color | Reference |
|---|---|---|---|
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Yellow to Orange | scialert.net |
| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | Yellow to Orange | scialert.net |
| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Yellow to Orange | scialert.net |
| 2-Methoxy-5-nitroaniline | 1,3-Diaminobenzene | Yellow to Orange | scialert.net |
| 2-Methoxy-5-nitroaniline | 1,3-Dihydroxybenzene | Yellow to Orange | scialert.net |
Application as Ligands in Coordination Chemistry for Metal Complexes
The pyridine nitrogen and the exocyclic amino group in this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. The formation of metal complexes can significantly alter the electronic and photophysical properties of the organic ligand, leading to materials with interesting magnetic, catalytic, or optical characteristics.
Employment in Analytical Methodologies for Compound Detection and Quantification
While no specific analytical methods have been published for the exclusive detection and quantification of this compound, established methods for similar compounds can be readily adapted. Given its aromatic nature and the presence of chromophoric groups (nitro and amino), High-Performance Liquid Chromatography (HPLC) with UV detection would be a suitable technique for its separation and quantification. An HPLC method has been successfully developed and validated for the analysis of a related hair dye ingredient, 2-amino-5-nitrophenol, in various biological matrices nih.gov.
For the analysis of aminopyridine isomers in air samples, a method involving collection on sulfuric acid-coated glass fiber filters followed by extraction and analysis by Gas Chromatography with a Nitrogen-Phosphorous Detector (GC/NPD) has been established by OSHA osha.gov. This indicates that GC-based methods could also be developed for this compound, particularly for monitoring its presence in environmental or occupational settings.
Table 4: Analytical Techniques for Related Compounds
| Analyte | Analytical Method | Matrix | Detection Limit | Reference |
|---|---|---|---|---|
| 2-Aminopyridine (B139424) | GC/NPD | Air | 1.04 ppb | osha.gov |
| 3-Aminopyridine | GC/NPD | Air | 1.57 ppb | osha.gov |
| 4-Aminopyridine (B3432731) | GC/NPD | Air | 2.74 ppb | osha.gov |
| 2-Amino-5-nitrophenol | HPLC-UV | Biological Samples | Not Specified | nih.gov |
Potential in Agrochemical Research and Development
The investigation into this compound for agrochemical applications is largely propelled by the established bioactivity of related nitropyridine and aminopyridine derivatives. These chemical families have a history of serving as crucial intermediates in the synthesis of a variety of pesticides. The presence of the nitro group, in particular, is often associated with enhanced biological activity, a trait that is actively being explored by agrochemical scientists.
Role as a Scaffold in Herbicide and Fungicide Discovery
The core structure of this compound offers multiple sites for chemical modification, making it an attractive starting point—or scaffold—for creating diverse libraries of new compounds. Researchers can systematically alter the functional groups on the pyridine ring to fine-tune the molecule's properties, such as its target specificity, efficacy, and environmental persistence. This synthetic versatility is a key factor in its potential for discovering next-generation herbicides and fungicides.
Compounds built upon the 2-aminopyridine framework have demonstrated a range of biological effects, including herbicidal and fungicidal action. The strategic placement of substituents on this core structure is critical in determining the type and level of activity. For instance, the introduction of a nitro group at the 5-position, as seen in this compound, is a common strategy to modulate the electronic properties of the molecule and, consequently, its interaction with biological targets.
Synthesis of Novel Agrochemical Candidates
The chemical reactivity of this compound allows it to be a versatile building block in the synthesis of more complex molecules with potential agrochemical applications. The amino group can be readily modified to introduce different functionalities, leading to the creation of novel derivatives. These derivatives can then be screened for their ability to inhibit the growth of weeds or pathogenic fungi.
While specific research detailing the synthesis of agrochemicals directly from this compound is not yet widely published, the general importance of 2-amino-5-nitropyridine as a precursor for herbicides and fungicides is acknowledged in the chemical industry. guidechem.comchemimpex.com This suggests a strong potential for this compound to serve a similar role.
Structure-Activity Relationship (SAR) Studies and Bioisosteric Replacements
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to modern agrochemical design. For nitropyridine derivatives, SAR studies have begun to elucidate how different substituents on the pyridine ring influence their herbicidal or fungicidal potency.
For example, research on related pyridine compounds has shown that the nature and position of substituents significantly impact their bioactivity. The methoxy group at the 4-position in this compound, for instance, could play a crucial role in the molecule's binding to its target site or in its metabolic stability.
Bioisosteric replacement is another key strategy in agrochemical development, where one functional group is swapped with another that has similar physical or chemical properties. The this compound structure offers opportunities for such modifications. For example, the methoxy group could be replaced with other alkoxy groups or halogens to investigate the impact on efficacy and selectivity.
Illustrative Research on Analogous Compounds
To appreciate the potential of this compound, it is instructive to examine research on structurally similar compounds. Studies on various substituted nitropyridine derivatives have demonstrated significant biological activity.
Herbicidal Activity of Analogous Pyridine Derivatives:
Research into pyrido[2,3-d]pyrimidine derivatives, which share the pyridine core, has identified compounds with significant herbicidal effects. The table below summarizes the activity of some of these compounds against different plant species.
| Compound ID | Target Species | Activity Level | Reference |
| 2o | Bentgrass | High | nih.gov |
| A | General Weeds | Significant | nih.gov |
| B | General Weeds | Significant | nih.gov |
This table presents data for analogous compounds to illustrate the potential herbicidal activity of pyridine derivatives.
Fungicidal Activity of Analogous Pyrazole-Pyridine Derivatives:
Similarly, the fusion of pyrazole and pyridine rings has led to the discovery of potent fungicides. The following table showcases the fungicidal efficacy of some of these derivatives against various plant pathogens.
| Compound ID | Fungal Pathogen | Efficacy | Reference |
| 7e | Various Fungi | Commendable | acs.org |
| 7f | Various Fungi | Commendable | acs.org |
| 7m | Various Fungi | Commendable | acs.org |
This table presents data for analogous compounds to illustrate the potential fungicidal activity of pyridine derivatives.
These examples underscore the potential of the pyridine scaffold, which is central to this compound, in developing effective agrochemicals. The specific combination of substituents in this compound warrants further investigation to determine its unique biological activity profile.
Q & A
Basic: What are the standard synthetic routes for 2-Amino-4-methoxy-5-nitropyridine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is typically synthesized via the reduction of 2-methoxy-5-nitropyridine. A common method involves refluxing the nitro precursor with iron powder in a 50% methanol/acetic acid mixture. Key steps include:
- Reduction Conditions : Maintain reflux for 4 hours under controlled temperature to minimize side reactions. Excess iron powder ensures complete nitro-group reduction .
- Purification : After basification with NaOH, fractional distillation under reduced pressure (3.33–3.60 kPa) yields the product at 140–142°C. Yield optimization (up to 70%) requires precise control of pH and solvent ratios to prevent byproduct formation .
- Catalyst Alternatives : Substituting iron with catalytic hydrogenation (e.g., Pd/C) may improve selectivity, though solvent compatibility and safety protocols for hydrogen handling must be prioritized.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods to avoid inhalation of dust or vapors. Implement local exhaust ventilation during synthesis .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For spills, add face shields and NIOSH-approved respirators .
- Spill Management : Collect spilled material using non-sparking tools, avoiding dust generation. Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
- Emergency Response : For eye exposure, rinse with water for ≥15 minutes and seek immediate medical evaluation. Skin contact requires thorough washing with soap and water, followed by monitoring for irritation .
Advanced: How can density functional theory (DFT) predict thermochemical properties and electronic behavior of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for nitro-group thermodynamics and charge distribution. Basis sets like 6-311++G(d,p) capture polarization and diffuse electron effects .
- Thermochemical Analysis : Calculate atomization energies and ionization potentials using gradient-corrected exchange-correlation functionals. Compare results with experimental data (e.g., bond dissociation energies) to validate computational models .
- Reactivity Insights : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be modeled via implicit solvation (e.g., PCM) to simulate reaction pathways in methanol or acetic acid .
Advanced: What spectroscopic and chromatographic techniques are effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Analysis : Use -NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). -NMR identifies nitration effects on ring carbons (e.g., deshielding at C5) .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Isotopic peaks distinguish chlorine-containing byproducts .
- HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to separate unreacted precursors. Monitor UV absorption at 254 nm for nitro-aromatic detection .
Advanced: How can reaction mechanisms for the reduction of 2-methoxy-5-nitropyridine be experimentally validated?
Methodological Answer:
- Kinetic Studies : Monitor nitro-group reduction via in situ FTIR (stretch at 1520 cm) or UV-Vis spectroscopy (absorbance decay at 310 nm). Rate constants derived from pseudo-first-order plots reveal pH-dependent pathways .
- Isotopic Labeling : Use -labeled nitro precursors to track nitrogen migration during reduction. GC-MS analysis of gaseous byproducts (e.g., ) confirms mechanistic steps .
- Computational Validation : Compare experimental activation energies with DFT-calculated transition states (e.g., nitro-to-amine conversion barriers). Solvent effects on proton transfer steps can be modeled using SMD continuum solvation .
Advanced: What strategies mitigate conflicting data in the stability analysis of this compound under varying storage conditions?
Methodological Answer:
- Controlled Stability Studies : Store samples under inert atmospheres (N) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC every 30 days. Discrepancies in decomposition rates may arise from light exposure or residual moisture .
- Degradation Product Identification : Use LC-MS/MS to detect nitroso or hydroxylamine intermediates. Cross-reference with TGA/DSC data to correlate thermal events (e.g., exothermic peaks at 150°C) with decomposition pathways .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to datasets from multiple labs. Outliers often stem from inconsistent humidity control during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
